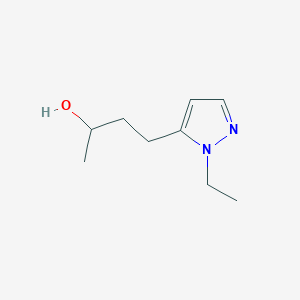

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

4-(2-ethylpyrazol-3-yl)butan-2-ol |

InChI |

InChI=1S/C9H16N2O/c1-3-11-9(6-7-10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3 |

InChI Key |

KSMHVOQWDVZOFM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)CCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Ethyl 1h Pyrazol 5 Yl Butan 2 Ol and Analogues

Retrosynthetic Analysis of the Pyrazole-Butanol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying strategic bonds and potential synthetic pathways.

For 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol, several logical disconnections can be proposed to identify key synthons and their corresponding synthetic equivalents.

Disconnection A: Pyrazole (B372694) Ring Formation (Knorr Synthesis Approach) : The most common approach for pyrazole synthesis is the disconnection of the two C-N bonds of the ring. This leads back to two key intermediates: ethylhydrazine (B1196685) and a 1,3-dicarbonyl compound. For the target molecule, the required precursor would be 7-hydroxyoctane-2,4-dione . This disconnection strategy is the foundation of the classical Knorr pyrazole synthesis. rsc.orgjk-sci.com

Disconnection B: Pyrazole Ring Formation (Cycloaddition Approach) : An alternative disconnection involves a [3+2] cycloaddition strategy. Breaking the C5-N1 and C3-C4 bonds of the pyrazole ring suggests an alkyne and a diazo compound as precursors. The corresponding intermediates would be hept-1-yn-4-ol and diazoethane (B72472) . This method is a powerful tool for constructing the pyrazole core with high regioselectivity. organic-chemistry.org

Disconnection C: Functional Group Interconversion (FGI) : A third strategy involves disconnecting the C-O bond of the secondary alcohol on the butanol side chain. This retrosynthetic step points to a precursor molecule, 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-one . This ketone intermediate could then be synthesized via one of the above-mentioned pyrazole formation strategies, followed by a reduction of the keto group to the desired alcohol. This approach allows for the separation of the pyrazole ring synthesis from the installation of the chiral alcohol center. libretexts.org

| Retrosynthetic Strategy | Key Intermediates | Corresponding Starting Materials |

|---|---|---|

| Disconnection A (Knorr Synthesis) | 7-hydroxyoctane-2,4-dione | Ethylhydrazine |

| Disconnection B (Cycloaddition) | hept-1-yn-4-ol | Diazoethane |

| Disconnection C (Functional Group Interconversion) | 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-one | Reducing Agent (e.g., NaBH4) |

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be developed to construct the target molecule.

The most classical and widely used method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govslideshare.net In the context of the target molecule, this pathway would involve the reaction of 7-hydroxyoctane-2,4-dione with ethylhydrazine, typically under acidic or basic conditions. jk-sci.com

The reaction proceeds through the formation of a hydrazone intermediate at one of the carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org A significant challenge in using an unsymmetrical 1,3-diketone is the potential formation of two regioisomers. The reaction of ethylhydrazine with 7-hydroxyoctane-2,4-dione could yield both the desired 5-substituted pyrazole and the isomeric 3-substituted pyrazole. The regioselectivity often depends on the steric and electronic differences between the two carbonyl groups and can be influenced by reaction conditions such as pH. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient and atom-economical approach to complex molecules like substituted pyrazoles. mdpi.comrsc.org Many MCRs for pyrazoles are designed to generate the 1,3-dicarbonyl precursor in situ. nih.govbeilstein-journals.org

For instance, a three-component synthesis could involve the reaction of an aldehyde, a β-ketoester, and a hydrazine. rsc.orgbeilstein-journals.org A hypothetical MCR to access a precursor for the target molecule could involve the reaction of an appropriate aldehyde, ethyl acetoacetate, and ethylhydrazine. Such strategies often streamline the synthetic process, reduce waste, and allow for rapid generation of a library of analogues. mdpi.com The versatility of MCRs allows for the use of various starting materials, leading to a wide array of substituted pyrazoles. nih.govbeilstein-journals.org

| Methodology | Key Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Cyclization (Knorr) | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, heating | Well-established, reliable | Potential for regioisomers with unsymmetrical dicarbonyls rsc.org |

| Multi-Component Reaction | Aldehyde, Active Methylene (B1212753) Compound, Hydrazine, etc. | Often catalyzed, one-pot | High efficiency, atom economy, diversity mdpi.comrsc.org | Optimization can be complex |

| Cycloaddition | Alkyne, Diazo Compound | Often thermal or metal-catalyzed | High regioselectivity organic-chemistry.org | Handling of diazo compounds can be hazardous |

An alternative and highly flexible approach involves constructing the pyrazole ring with a precursor side chain, which is then chemically modified. A robust strategy for synthesizing this compound is to first prepare the corresponding ketone, 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-one. This ketone can be synthesized using the Knorr reaction with 2,4,7-octanetrione and ethylhydrazine.

The subsequent step is the selective reduction of the ketone on the side chain to the desired secondary alcohol. This transformation is a common and high-yielding reaction in organic synthesis. acsgcipr.org A variety of reducing agents can be employed for this purpose.

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent, commonly used to reduce ketones and aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.org It is generally unreactive towards other functional groups like esters or amides, making it ideal for this transformation.

Lithium Aluminium Hydride (LiAlH₄) : A much stronger reducing agent that readily reduces ketones. However, its high reactivity requires anhydrous conditions and careful handling.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni). It is an effective method for ketone reduction. acsgcipr.org

Enantioselective reduction methods can also be employed to produce a specific stereoisomer of the alcohol, which is often crucial for biological applications. wikipedia.org

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This approach typically involves the reaction between a dipole, such as a diazo compound or a nitrilimine, and a dipolarophile, such as an alkyne or an alkene. pdeaamcollege.edu.in

To synthesize this compound, one could envision the reaction between diazoethane (the 1,3-dipole) and hept-1-yn-4-ol (the dipolarophile). This [3+2] cycloaddition would directly form the desired pyrazole ring with the butan-2-ol side chain already in place. A key advantage of this method is that it often provides high regioselectivity, avoiding the mixture of isomers that can occur in the Knorr synthesis. organic-chemistry.org The diazo compounds can often be generated in situ from precursors like N-tosylhydrazones to improve safety and handling. organic-chemistry.org

Mechanistic Investigations of Reaction Pathways

Understanding the fundamental mechanisms of pyrazole synthesis is crucial for controlling reaction outcomes and developing efficient synthetic routes. This involves studying both the kinetics that govern the reaction speed and the thermodynamics that determine product stability.

Reaction Kinetics and Thermodynamics in Pyrazole Synthesis

The formation of the pyrazole ring, a core component of the target molecule, typically proceeds through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. For this compound, this would involve a precursor like 6-(1-ethyl-1H-pyrazol-5-yl)hexane-2,4-dione reacting with ethylhydrazine. The reaction kinetics are often studied to understand the rate-determining steps and the influence of various parameters.

Kinetic studies on pyrazoline synthesis, a related precursor, have shown that the reaction often follows a first-order or pseudo-first-order rate law. researchgate.netresearchgate.net The mechanism is believed to proceed via a Claisen-type condensation route. researchgate.net Thermodynamic parameters, including activation energy (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), can be determined by studying the reaction at different temperatures. researchgate.net These values provide insight into the energy barriers and the molecular ordering of the transition state.

In some synthetic strategies, a competition between kinetic and thermodynamic pathways can dictate the final product. For instance, in the synthesis of pyrazoles from heteropropargyl precursors, milder conditions can favor the kinetically controlled formation of the pyrazole, while more forcing conditions might lead to a thermodynamically favored furan (B31954) byproduct. nih.gov Control over catalyst loading, solvent polarity, and reaction time is essential to steer the reaction toward the desired pyrazole product. nih.gov Mechanistic studies using techniques like transient flow methods combined with spectroscopic and mass spectrometry data can help build detailed microkinetic models of the reaction pathways. researchgate.net

Table 1: Example Thermodynamic Parameters for Pyrazoline Synthesis

| Parameter | Value | Unit |

| Activation Energy (Ea) | 45.8 | kJ/mol |

| Enthalpy of Activation (ΔH#) | 43.2 | kJ/mol |

| Entropy of Activation (ΔS#) | -186.5 | J/mol·K |

| Gibbs Free Energy (ΔG#) | 100.2 | kJ/mol |

Note: Data is illustrative and based on kinetic studies of related pyrazoline syntheses. researchgate.net Values can vary significantly based on specific reactants and conditions.

Stereochemical Control and Asymmetric Synthesis Approaches for Chiral Centers (e.g., C2 of butanol)

The butan-2-ol side chain of the target molecule contains a chiral center at the C2 position. The synthesis of enantiomerically pure secondary alcohols is a significant area of research, as chirality is critical for the biological activity of many pharmaceutical compounds. acs.org Asymmetric synthesis is employed to selectively produce one enantiomer over the other, avoiding the 50% theoretical yield limit of classical resolutions. acs.org

A primary method for achieving this is the asymmetric reduction of a prochiral ketone precursor, in this case, 4-(1-ethyl-1H-pyrazol-5-yl)butan-2-one. This can be accomplished using chiral catalysts or biocatalysts.

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands (e.g., BINAP), are highly effective for the enantioselective hydrogenation of ketones. liverpool.ac.uk The Noyori-type catalysts, which feature a Ru(II)-diamine-diphosphine complex, are classic examples used in the asymmetric Guerbet reaction to produce chiral alcohols. liverpool.ac.uk These reactions can achieve very high enantiomeric ratios (up to 99:1). liverpool.ac.uk

Biocatalysis: Enzymes, specifically alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for producing chiral alcohols. rsc.org ADHs can exhibit poor tolerance to organic co-solvents like 2-propanol, but novel ADHs with high tolerance have been identified and expressed in host organisms like Escherichia coli. rsc.org These biocatalytic systems can convert ketones to chiral alcohols with excellent enantiomeric excess (ee >99%) and high space-time yields, making them suitable for industrial-scale synthesis. rsc.org

Table 2: Comparison of Asymmetric Reduction Methods for Ketones

| Method | Catalyst/Enzyme | Chiral Ligand/System | Typical ee (%) | Advantages |

| Asymmetric Hydrogenation | Ruthenium (Ru) | (R)-BINAP | >95 | High enantioselectivity, broad substrate scope. liverpool.ac.uk |

| Asymmetric Transfer Hydrogenation | Iridium (Ir) | Chiral Phosphine Ligands | >98 | Avoids use of high-pressure H2 gas. researchgate.net |

| CBS Reduction | Oxazaborolidine | (S)-CBS catalyst | 90-99 | Organocatalytic, predictable stereochemistry. acs.org |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | SmADH2 | >99 | Green, high selectivity, mild conditions. rsc.org |

Note: Enantiomeric excess (ee) values are representative and depend on the specific substrate and reaction conditions.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the modern synthesis of pyrazole derivatives, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. benthamdirect.com Both homogeneous and heterogeneous catalysts have been extensively developed for this purpose.

Homogeneous Catalysis Applications

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined active sites. Protic pyrazole complexes, where the pyrazole ligand itself has an N-H group, can participate in metal-ligand cooperation. nih.gov This bifunctional catalysis can be crucial in reactions like transfer hydrogenation. The pyrazole N-H group can act as a proton shuttle, facilitating steps like the heterolytic cleavage of bonds. nih.gov

Transition metals like rhodium, palladium, and ruthenium are commonly used. For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles under mild conditions. organic-chemistry.org Similarly, palladium catalysts are used in coupling reactions to build the pyrazole core or append substituents. organic-chemistry.org

Heterogeneous Catalysis Development

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase. Their primary advantage is ease of separation from the reaction mixture and potential for recyclability, which aligns with the principles of green chemistry. nih.gov A wide array of heterogeneous catalysts have been developed for pyrazole synthesis.

Metal Nanoparticles: Nanocatalysts such as copper ferrite (B1171679) (CuFe₂O₄) and those based on nickel have been shown to be highly efficient for multicomponent reactions that form pyrazole derivatives. nih.govmdpi.com These catalysts often possess Lewis acidic sites that activate the substrates. nih.gov

Metal Oxides: Simple metal oxides like nanosized magnesium oxide (MgO) can effectively catalyze the synthesis of pyranopyrazoles in aqueous media at room temperature, offering high yields in short reaction times. nih.gov

Supported Catalysts: Active species can be immobilized on solid supports. Examples include silica-coated nanoparticles functionalized with organic moieties or the use of acidic resins like Amberlyst-70, which is a cost-effective and thermally stable heterogeneous acid catalyst. mdpi.commdpi.com These supported systems combine the benefits of high surface area and catalyst stability. nih.govmdpi.com

Table 3: Examples of Heterogeneous Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages |

| Nano CuFe₂O₄ | Four-component | Water | Recyclable, efficient in water, excellent yields (85-97%). nih.gov |

| Nano MgO | Multicomponent | Water | Superior activity to commercial MgO, room temperature, high yields (88-97%). nih.gov |

| Amberlyst-70 | Condensation | Water | Resinous, nontoxic, thermally stable, simple workup. mdpi.com |

| Fe₃O₄@L-arginine | Multicomponent | Solvent-free | Magnetically separable, reusable, room temperature. nih.govmdpi.com |

Optimization of Synthetic Yields and Green Chemistry Principles

Optimizing synthetic routes involves maximizing product yield while minimizing waste, energy consumption, and the use of hazardous materials. benthamdirect.com The principles of green chemistry provide a framework for achieving these goals in the synthesis of pyrazole derivatives. researchgate.netnih.govjetir.org

Key strategies include:

Multicomponent Reactions (MCRs): Combining three or more reactants in a single pot to form the product incorporates most or all of the atoms from the starting materials into the final structure. mdpi.comresearchgate.net This improves atom economy and operational simplicity. researchgate.netnih.gov

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol significantly reduces the environmental impact of the synthesis. benthamdirect.comjetir.orgacs.org

Alternative Energy Sources: Microwave irradiation and ultrasound assistance can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. benthamdirect.compharmacognosyjournal.netresearchgate.net

Recyclable Catalysts: The use of heterogeneous catalysts, particularly magnetic nanoparticles, allows for easy recovery and reuse, reducing waste and cost. nih.govmdpi.com

The optimization process often involves systematically varying reaction conditions such as catalyst loading, temperature, solvent, and reaction time to find the ideal parameters for maximizing yield and purity. mdpi.comresearchgate.net For instance, in the silver-catalyzed synthesis of trifluoromethyl pyrazoles, increasing the temperature to 60 °C improved the yield, but further increases were detrimental. mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 1 Ethyl 1h Pyrazol 5 Yl Butan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The structural assignment of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each non-equivalent proton in the molecule. The N-ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (H-1') and a triplet for the methyl protons (H-2'). The pyrazole (B372694) ring protons (H-3 and H-4) are expected to appear as two distinct doublets in the aromatic region. The butan-2-ol side chain would present a complex set of signals: a doublet for the terminal methyl group (H-4''), a multiplet for the methine proton adjacent to the hydroxyl group (H-2''), and diastereotopic multiplets for the methylene protons (H-1'' and H-3''). The hydroxyl proton (OH) would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbons of the pyrazole ring would resonate at lower field compared to the sp³ hybridized carbons of the ethyl and butanol substituents.

Two-Dimensional NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu It would be crucial for tracing the connectivity within the ethyl group (H-1' to H-2') and, separately, along the butan-2-ol chain (H-4'' to H-2'' to H-3'' to H-1'').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals based on the already assigned proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is fundamental for piecing together the molecular fragments. rsc.orgthieme-connect.de It reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the pyrazole proton H-4 and the first methylene carbon of the butanol chain (C-1''), and between the methylene protons of the N-ethyl group (H-1') and the pyrazole ring carbons (C-5 and C-3a), confirming the substitution pattern. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and chemical shift theory.

| Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |

| Pyrazole Ring | ||||

| C-3 | ~139.0 | ~7.4 | d | H-4, H-1' |

| C-4 | ~105.5 | ~6.0 | d | H-3, H-1'' |

| C-5 | ~142.0 | - | - | H-4, H-1', H-1'' |

| N-Ethyl Group | ||||

| C-1' | ~45.0 | ~4.1 | q | C-5, C-3, C-2' |

| C-2' | ~15.0 | ~1.4 | t | C-1' |

| Butan-2-ol Chain | ||||

| C-1'' | ~29.5 | ~2.7 | m | C-5, C-4, C-2'', C-3'' |

| C-2'' | ~40.0 | ~1.8 | m | C-1'', C-3'', C-4'' |

| C-3'' | ~68.0 | ~3.8 | m | C-1'', C-2'', C-4'' |

| C-4'' | ~23.5 | ~1.2 | d | C-2'', C-3'' |

| OH | - | variable | br s | - |

While 2D NMR confirms the constitution of the molecule, NMR spectroscopic parameters such as vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE) provide insight into its preferred three-dimensional structure or conformation in solution. nih.goviu.edu.sa The flexible butan-2-ol side chain can adopt various conformations due to rotation around its C-C single bonds.

Analysis of the ³J(H,H) coupling constants within the butanol moiety can help determine the relative populations of staggered conformations (gauche vs. anti) by applying the Karplus equation. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities. For example, observing an NOE between protons of the N-ethyl group and protons on the butanol side chain would indicate a folded conformation where these groups are spatially close. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and valuable structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₁₈N₂O), the calculated exact mass of the neutral molecule is 182.1419 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion, [M+H]⁺, with an expected m/z of 183.1497. nih.gov The experimental confirmation of this value would validate the molecular formula C₁₀H₁₉N₂O⁺.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to be directed by its functional groups: the pyrazole ring and the secondary alcohol. researchgate.netlibretexts.orglibretexts.org

Key fragmentation pathways would likely include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the butanol side chain, a common fragmentation for alcohols. libretexts.orgyoutube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This could result in the loss of a propyl-pyrazole radical to form a fragment at m/z 45, or the loss of a methyl radical (CH₃, 15 Da).

Side-Chain Cleavage: Fragmentation at other points along the butyl chain, such as the benzylic-like position adjacent to the pyrazole ring.

Ring Fragmentation: Cleavage of the pyrazole ring itself, often involving the loss of N₂ or HCN, is a characteristic fragmentation pattern for pyrazoles. researchgate.net

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Possible Ion Structure / Loss | Fragmentation Pathway |

| 183.1497 | [C₁₀H₁₉N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 165.1391 | [C₁₀H₁₇N₂]⁺ | Loss of H₂O (Dehydration) |

| 125.1073 | [C₇H₁₃N₂]⁺ | Cleavage of C2''-C3'' bond |

| 111.0917 | [C₆H₁₁N₂]⁺ | Cleavage of C1''-C2'' bond |

| 95.0655 | [C₅H₇N₂]⁺ | Pyrazole ring fragment |

| 45.0335 | [C₂H₅O]⁺ | Alpha-cleavage at C2''-C3'' |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. nih.gov A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the ethyl and butanol groups would appear in the 3000-2850 cm⁻¹ region. Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, would be observed in the 1600-1400 cm⁻¹ range. mdpi.com A significant band around 1100 cm⁻¹ would correspond to the C-O stretching of the secondary alcohol.

Table 3: Predicted Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Secondary Alcohol |

| 3150-3100 | C-H stretch (sp²) | Pyrazole Ring |

| 2960-2850 | C-H stretch (sp³) | Ethyl and Butyl Chains |

| 1580-1500 | C=N stretch | Pyrazole Ring |

| 1500-1400 | C=C stretch | Pyrazole Ring |

| ~1100 | C-O stretch | Secondary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The pyrazole ring acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to exhibit absorption maxima (λₘₐₓ) in the ultraviolet region, likely between 210-240 nm. researchgate.net These absorptions correspond to π → π* electronic transitions within the conjugated system of the pyrazole ring. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating this molecular architecture. Although a specific crystal structure for this compound has not been reported in publicly available databases, a detailed analysis can be extrapolated from the extensive body of crystallographic data on substituted pyrazole derivatives.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and torsion angles. For a novel compound like this compound, obtaining suitable single crystals would be the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Based on crystallographic studies of analogous pyrazole derivatives, several key structural features for this compound can be anticipated. The pyrazole ring is expected to be essentially planar, a characteristic feature of this aromatic heterocyclic system. The N-ethyl group will likely exhibit some degree of conformational flexibility. The butan-2-ol substituent, with its chiral center at the C2 position, will adopt a specific conformation in the crystal lattice that minimizes steric hindrance.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.1-1.3 |

Analysis of Intermolecular Interactions and Crystal Packing

The manner in which molecules pack in a crystal is governed by a variety of intermolecular interactions. For this compound, the presence of a hydroxyl group and the pyrazole ring's nitrogen atoms suggests that hydrogen bonding will play a crucial role in the crystal packing.

The hydroxyl group of the butan-2-ol moiety is a potent hydrogen bond donor and can also act as an acceptor. It is highly probable that O-H···N hydrogen bonds will form between the hydroxyl group of one molecule and the pyridine-like nitrogen atom (N2) of the pyrazole ring of an adjacent molecule. This type of interaction is a common and robust supramolecular synthon in pyrazole-containing crystal structures. nih.govnih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Expected Distance (Å) |

|---|---|---|---|

| O-H···N | -OH | Pyrazole N2 | 2.7 - 3.0 |

| C-H···O | Alkyl C-H | -OH | 3.2 - 3.6 |

| C-H···π | Alkyl C-H | Pyrazole Ring | 3.4 - 3.8 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

Given the presence of a stereocenter at the C2 position of the butan-2-ol side chain, this compound is a chiral molecule. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing the stereochemistry of such compounds in solution. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), versus wavelength. Non-zero CD signals, known as Cotton effects, are observed in the regions where the molecule has a chromophore that absorbs light. For this compound, the pyrazole ring is the primary chromophore, and a Cotton effect would be expected in the UV region corresponding to its π-π* electronic transitions. The sign and magnitude of the Cotton effect are exquisitely sensitive to the absolute configuration of the chiral center.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation ([α]) or molar rotation ([Φ]) versus wavelength. Similar to CD, ORD spectra of chiral molecules containing a chromophore will exhibit anomalous dispersion in the region of absorption, which is also referred to as a Cotton effect.

For this compound, the chiroptical properties would be directly related to the absolute configuration (R or S) at the C2 position of the butanol side chain. While experimental data for this specific molecule is not available, a hypothetical representation of the expected CD and ORD spectra for one enantiomer is presented below. The sign of the Cotton effect would be opposite for the other enantiomer.

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Circular Dichroism (CD) | Cotton effect in the UV region (around the λmax of the pyrazole chromophore) | Determination of absolute configuration by comparison with theoretical calculations or empirical rules |

| Optical Rotatory Dispersion (ORD) | Anomalous dispersion curve (Cotton effect) corresponding to the CD signal | Confirmation of chirality and correlation with the electronic transitions of the chromophore |

The stereochemical characterization of this compound would be greatly enhanced by computational modeling. Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD and ORD spectra for both the (R) and (S) enantiomers. By comparing the calculated spectra with the experimentally obtained data, the absolute configuration of the synthesized compound can be unambiguously assigned.

Computational Chemistry and Theoretical Investigations of 4 1 Ethyl 1h Pyrazol 5 Yl Butan 2 Ol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol, Density Functional Theory (DFT) would be the method of choice due to its balance of accuracy and computational cost. nih.gov

A DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. From this optimized geometry, a wealth of information about the electronic structure can be derived.

Key parameters that would be calculated include:

Total Energy: A measure of the molecule's stability.

Electron Density Distribution: Reveals the regions of high and low electron density, which are crucial for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps to predict sites for electrophilic and nucleophilic attack. researchgate.net

These calculations provide a static, ground-state picture of the molecule's electronic landscape.

A deeper understanding of the molecule's reactivity and electronic transitions can be gained through molecular orbital (MO) analysis. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.

LUMO: The innermost empty orbital that can accept electrons. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are most likely to be involved in chemical reactions.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

This table represents the type of data that would be generated from a DFT analysis.

Conformational Analysis and Potential Energy Surface Mapping

The butan-2-ol side chain of this compound has several rotatable bonds, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements.

A systematic search for the global minimum on the potential energy surface would be performed. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The conformation with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally. The relative energies of other, less stable isomers (local minima) would also be calculated to understand the energy barriers to conformational change. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations allow for the study of a molecule's movement and behavior over time. eurasianjournals.com An MD simulation would model the atoms of this compound as balls and the bonds as springs, and then solve Newton's equations of motion for the system.

An MD simulation would typically place the this compound molecule in a box of solvent molecules (e.g., water) to simulate its behavior in solution. nih.gov This would provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time at a given temperature.

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the alcohol group of the molecule and the solvent, as well as intramolecular hydrogen bonding.

Diffusion: How the molecule moves through the solvent.

| Simulation Parameter | Information Gained for this compound |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from an atom in the solute. |

| Hydrogen Bond Analysis | Quantifies the hydrogen bonding interactions within the molecule and with the solvent. |

This table represents the type of data that would be generated from an MD simulation.

Intermolecular Recognition Dynamics

The ability of a molecule to recognize and interact with other molecules is fundamental to its biological activity and material properties. Molecular dynamics (MD) simulations are a cornerstone of investigating these intermolecular recognition dynamics, providing a detailed picture of how this compound might interact with biological targets or other molecules. eurasianjournals.com

MD simulations can model the dynamic behavior of the compound, exploring its conformational space and identifying stable binding modes with a target protein. eurasianjournals.com For instance, in the context of drug discovery, docking studies can predict the binding affinity and orientation of this compound within the active site of an enzyme. rsc.orgnih.gov These simulations take into account various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which govern molecular recognition.

Table 1: Illustrative Intermolecular Interaction Energies for this compound with a Hypothetical Protein Target

| Interaction Type | Functional Group on Compound | Interacting Residue on Protein | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Hydroxyl (-OH) | Aspartic Acid (ASP) | -5.2 |

| Hydrogen Bond | Pyrazole (B372694) Nitrogen | Serine (SER) | -3.8 |

| Van der Waals | Ethyl Group | Leucine (LEU) | -2.1 |

| Pi-Alkyl | Pyrazole Ring | Valine (VAL) | -1.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from molecular dynamics simulations.

In Silico Reactivity Predictions and Reaction Mechanism Modeling

Theoretical calculations, particularly those based on density functional theory (DFT), offer profound insights into the reactivity of molecules. eurasianjournals.com For this compound, DFT calculations can be employed to determine a range of electronic properties that dictate its chemical behavior. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. semanticscholar.org

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps can visualize the electron density distribution around the molecule, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Reaction mechanism modeling, another facet of computational chemistry, can elucidate the step-by-step pathway of a chemical reaction involving this compound. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction pathway and predict reaction rates. This is particularly valuable in understanding its synthesis and potential metabolic transformations. mdpi.com

Table 2: Predicted Reactivity Descriptors for this compound (Hypothetical DFT Calculations)

| Descriptor | Value | Implication |

| HOMO Energy | -6.5 eV | Region of highest electron density, susceptible to electrophilic attack |

| LUMO Energy | -0.8 eV | Region of lowest electron density, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical reactivity and kinetic stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Note: The data in this table is for illustrative purposes and represents typical values that could be obtained from DFT calculations.

Predictive Modeling for Structure-Property Relationships (excluding chemical/physical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful predictive tools that correlate the structural features of a molecule with its biological activity or other properties. mdpi.com For this compound, a QSAR model could be developed to predict its potential biological activities based on a dataset of structurally similar pyrazole derivatives with known activities. nih.gov

These models utilize a wide range of molecular descriptors, which are numerical representations of a molecule's structure. These can include topological, electronic, and quantum chemical descriptors. mdpi.com By establishing a mathematical relationship between these descriptors and a specific property, such as binding affinity to a receptor or a particular toxicological endpoint, these models can predict the properties of new or untested compounds like this compound. nih.govnih.gov This in silico screening can significantly accelerate the discovery and development of new molecules with desired properties. arabjchem.org

Table 3: Example of Molecular Descriptors for this compound Used in QSAR/QSPR Modeling

| Descriptor Class | Specific Descriptor | Calculated Value (Hypothetical) |

| Topological | Wiener Index | 128 |

| Electronic | Dipole Moment | 2.5 Debye |

| Quantum Chemical | Sum of Absolute Atomic Charges | 0.8 |

| Constitutional | Molecular Weight | 182.26 g/mol |

Note: The values in this table are hypothetical and represent the types of descriptors used in QSAR and QSPR studies.

Investigation of Molecular Interactions and Biochemical Mechanism Elucidation for 4 1 Ethyl 1h Pyrazol 5 Yl Butan 2 Ol

Methodologies for Identifying Potential Biological Targets and Pathways

Identifying the specific cellular components with which a small molecule interacts is a critical first step in understanding its biological effects. For a novel compound such as 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol, a combination of experimental and computational approaches can be employed to identify its direct binding partners and the biological pathways it modulates.

Chemoproteomics and Target Deconvolution Strategies

Chemoproteomics aims to identify the protein targets of small molecules on a proteome-wide scale. nih.gov These techniques are invaluable for unbiased target discovery.

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of specific enzyme families. wikipedia.orgnih.gov A probe structurally related to this compound could be synthesized. This probe would contain a reactive group to form a covalent bond with the target and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govbitesizebio.com By treating cell lysates or live cells with this probe, and subsequently performing proteomic analysis, enzymes that are specifically labeled can be identified as potential targets. A competitive ABPP experiment, where the system is pre-incubated with an excess of the parent compound this compound, can confirm that the probe binds to the same site as the original molecule. nih.gov

Photoaffinity Labeling (PAL): In this technique, a version of this compound would be synthesized incorporating a photo-reactive group (e.g., a diazirine or benzophenone) and an enrichment tag. nih.govcreative-biolabs.comenamine.net Upon exposure to UV light, the photo-reactive group forms a covalent bond with any nearby interacting proteins, allowing for their subsequent isolation and identification by mass spectrometry. nih.govnih.gov This method has the advantage of capturing not only covalent interactions but also high-affinity non-covalent binding events. creative-biolabs.com

A hypothetical workflow for a PAL-based target identification of this compound is outlined below:

| Step | Description |

| 1. Probe Synthesis | Synthesize a derivative of this compound containing a diazirine moiety and a terminal alkyne for click chemistry. |

| 2. Cellular Incubation | Treat intact cells or cell lysates with the synthesized probe. |

| 3. UV Crosslinking | Irradiate the samples with UV light to induce covalent bond formation between the probe and its interacting proteins. |

| 4. Tagging | Use click chemistry to attach a biotin tag to the alkyne group on the probe-protein complex. |

| 5. Enrichment | Isolate the biotin-tagged protein complexes using streptavidin-coated beads. |

| 6. Proteomic Analysis | Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS). |

Computational Target Prediction (e.g., Reverse Docking)

Computational methods provide a rapid and cost-effective way to generate hypotheses about the potential targets of a small molecule. nih.govnih.gov

Reverse Docking: Unlike traditional docking where multiple ligands are screened against a single target, reverse docking screens a single ligand, in this case, this compound, against a large library of known protein structures. tandfonline.comjst.go.jpresearchgate.netspringernature.com The algorithm predicts the binding affinity and pose of the molecule within the binding sites of numerous proteins. jst.go.jp The results are then ranked to identify proteins with the highest predicted binding affinity, which can then be prioritized for experimental validation. researchgate.net

Pharmacophore and Shape-Based Screening: These methods compare the 3D structure and chemical features of this compound to databases of compounds with known biological targets. nih.gov If the compound shares significant structural or pharmacophoric similarity with known ligands for a particular protein, that protein becomes a predicted target.

A hypothetical list of top-ranking potential targets for this compound from a reverse docking screen is presented below:

| Target Protein | Docking Score (kcal/mol) | Protein Family |

| Cyclooxygenase-2 (COX-2) | -9.8 | Oxidoreductase |

| Mitogen-activated protein kinase 14 (p38 MAPK) | -9.5 | Kinase |

| Carbonic Anhydrase II | -9.2 | Lyase |

| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | -8.9 | Nuclear Receptor |

In Vitro Biochemical Assay Development for Enzyme Inhibition/Activation Studies

Once potential targets, particularly enzymes, are identified, their interaction with this compound must be validated and characterized using in vitro biochemical assays.

Kinetic Characterization of Target Interactions (e.g., Ki, IC50 determination methodologies)

The potency of the interaction between this compound and a purified target enzyme can be quantified by determining its IC50 and Ki values.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound required to reduce the enzyme's activity by 50%. edx.org This is determined by measuring the enzyme's activity across a range of this compound concentrations. edx.org The resulting data are plotted as enzyme activity versus log of inhibitor concentration to generate a sigmoidal dose-response curve, from which the IC50 value can be calculated. edx.org

Ki Determination: The inhibition constant (Ki) is a more fundamental measure of an inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor complex. edx.orgyoutube.com It is independent of the substrate concentration used in the assay. youtube.com The Ki can be determined through various methods, including the Cheng-Prusoff equation, which relates Ki to the IC50 value and the Michaelis constant (Km) of the substrate. youtube.com

Hypothetical kinetic data for the inhibition of a target enzyme by this compound are shown below:

| Parameter | Value | Description |

| IC50 | 1.5 µM | Concentration of compound for 50% inhibition at a specific substrate concentration. |

| Km (Substrate) | 5 µM | Michaelis constant for the enzyme's natural substrate. |

| Ki | 0.8 µM | Inhibition constant, indicating the binding affinity of the compound to the enzyme. |

Mechanistic Enzymology Studies

Mechanistic enzymology studies are crucial for understanding how a compound affects enzyme activity. semanticscholar.orgmdpi.comuco.edu These studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the enzyme's kinetics at various concentrations of both the substrate and this compound. The data are often visualized using Lineweaver-Burk or Michaelis-Menten plots. For example, a competitive inhibitor will increase the apparent Km of the substrate without affecting the Vmax, while a non-competitive inhibitor will decrease the Vmax without changing the Km.

Cellular Level Investigations of Molecular Mechanisms

To confirm that the interactions observed in vitro are relevant in a biological context, cellular assays are essential. These studies help to verify target engagement and elucidate the downstream effects of modulating the target's activity within a living cell.

Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of a compound to its target protein in intact cells or tissues. wikipedia.orgcetsa.org The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation. nih.govmdpi.com Cells would be treated with this compound, heated to various temperatures, and the amount of soluble target protein remaining at each temperature would be quantified and compared to untreated control cells. acs.org An increase in the melting temperature of a target protein in the presence of the compound confirms direct engagement.

Reporter Gene Assays: If the identified target is part of a known signaling pathway that culminates in changes in gene expression, a reporter gene assay can be used to measure the compound's effect on that pathway. qiagen.comthermofisher.comindigobiosciences.compromega.com In this setup, a reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is regulated by the signaling pathway of interest. wikipedia.org A change in the reporter signal in cells treated with this compound would indicate modulation of the pathway's activity. indigobiosciences.com

A hypothetical CETSA result for a target protein in the presence of this compound:

| Treatment | Temperature (°C) | % Soluble Protein |

| Vehicle | 50 | 95 |

| Vehicle | 55 | 50 |

| Vehicle | 60 | 10 |

| This compound | 50 | 98 |

| This compound | 55 | 85 |

| This compound | 60 | 50 |

This hypothetical data shows a significant thermal stabilization of the target protein in the presence of the compound, confirming target engagement at the cellular level.

Cell-Based Assay Development for Pathway Analysis

To understand the biological effects of this compound, various cell-based assays are employed. These assays are essential for dissecting the molecular pathways affected by the compound.

Reporter Gene Assays: These assays are used to study the activation or inhibition of specific signaling pathways. For instance, a luciferase reporter gene can be placed under the control of a promoter that is regulated by a transcription factor of interest. Changes in light emission upon treatment with the compound would indicate an effect on that pathway.

Western Blot Analysis: This technique allows for the detection and quantification of specific proteins within a cell. Following treatment with this compound, changes in the expression levels or post-translational modifications (e.g., phosphorylation) of key signaling proteins can be assessed to identify the affected pathways. For example, studies on other pyrazole (B372694) derivatives have used Western blotting to analyze the expression of proteins involved in apoptosis, such as Bax, p53, and Caspase-3. nih.gov

Flow cytometry is another powerful tool for cell-based analysis, enabling the measurement of various cellular parameters, including cell cycle progression and apoptosis. nih.govmdpi.com For example, in studies of other pyrazoline compounds, flow cytometry has been used to show that they can cause cell cycle arrest at different phases (e.g., G2/M or S phase) and induce apoptosis in cancer cell lines. nih.govmdpi.com

Microscopic Techniques for Subcellular Localization Studies

Understanding where a compound localizes within a cell is critical to elucidating its mechanism of action. Fluorescence microscopy techniques are invaluable for these studies.

Immunofluorescence: By tagging the compound or its potential protein targets with fluorescent markers, their distribution within the cell can be visualized. This can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, providing clues about its molecular targets.

Confocal Microscopy: This advanced imaging technique provides high-resolution, three-dimensional images of cells, allowing for precise localization of the compound and its interaction with subcellular structures.

Structure-Activity Relationship (SAR) Methodologies and Pharmacophore Modeling

SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov

Design and Synthesis of Analogues for SAR Exploration

A systematic approach to SAR involves the design and synthesis of a series of analogues of the lead compound, this compound. nih.govnih.gov Modifications are typically made to different parts of the molecule, such as the pyrazole ring, the ethyl group, and the butanol side chain. nih.govevitachem.com For example, introducing different substituents on the pyrazole ring or altering the length and functionality of the side chain can provide insights into the structural requirements for optimal activity. nih.gov The synthesis of these analogues often involves multi-step organic reactions. mdpi.comevitachem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling uses statistical methods to correlate the chemical properties of a series of compounds with their biological activities. nih.gov This computational approach can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are used to build the QSAR models.

Ligand-Based and Structure-Based Computational Design Principles

Computational design principles are increasingly used to accelerate the drug discovery process.

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of chemical features required for biological activity.

Structure-Based Design: If the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based design methods can be used. Molecular docking, a prominent example, predicts the preferred orientation of a ligand when bound to a target protein. nih.gov

In Silico Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that simulates the binding of a small molecule (ligand) to the active site of a target protein. ijpbs.comresearchgate.net This method is instrumental in predicting the binding affinity and orientation of this compound and its analogues with potential biological targets. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein. Docking algorithms then explore various possible binding poses and score them based on their energetic favorability. ijpbs.com The results of docking studies can reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for binding. ijpbs.comresearchgate.net This information is invaluable for understanding the molecular basis of the compound's activity and for guiding the design of new analogues with improved binding affinity and selectivity. researchgate.net

Binding Mode Predictions and Interaction Analysis

Information regarding the binding mode predictions and interaction analysis of this compound with any biological target is not available in the public domain. Computational docking and simulation studies, which are standard methods for predicting how a ligand binds to a protein and for analyzing the key interactions that stabilize this complex, have not been published for this compound.

Binding Free Energy Calculations

Similarly, there are no publicly available studies that report on the binding free energy calculations for this compound. These calculations, often performed using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), are crucial for quantitatively estimating the binding affinity of a compound to its target. Without such studies, it is not possible to provide data on the energetic aspects of its binding.

Development of Advanced Analytical Methodologies for 4 1 Ethyl 1h Pyrazol 5 Yl Butan 2 Ol

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol from impurities and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-Phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of pyrazole (B372694) derivatives. researchgate.net The development of a robust HPLC method for this compound involves the careful optimization of several key parameters to achieve efficient separation and accurate quantification.

A typical starting point for method development utilizes a C18 stationary phase, which is well-suited for separating moderately polar compounds like the target analyte. researcher.liferesearchgate.net The mobile phase composition is critical; a gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with 0.1% formic acid or trifluoroacetic acid) generally provides good peak shape and resolution. researcher.lifesielc.comsielc.com The flow rate is typically set around 1.0 mL/min, and detection is commonly performed using a UV detector at a wavelength optimized for the analyte, such as 206 nm or 237 nm. researchgate.net

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is suitable for its intended purpose. pharmanueva.com

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time | ~7.5 min |

Gas Chromatography (GC) Applications

Gas chromatography is another valuable technique for the analysis of this compound, particularly for assessing volatile impurities. The compound's volatility and thermal stability allow for direct analysis by GC. For separation, a polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., HP-INNOWax), is often preferred for analyzing nitrogen-containing heterocyclic compounds. mdpi.com

The typical GC method involves injecting the sample into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center at the C2 position of the butanol chain, separating its enantiomers is crucial for stereospecific studies. Chiral HPLC is the predominant technique for this purpose, often employing chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) or amylose. nih.govresearchgate.net

These CSPs, such as Lux Cellulose-2 and Lux Amylose-2, have demonstrated high efficiency in resolving racemic pyrazole derivatives. nih.govresearchgate.net The separation can be achieved using different elution modes:

Normal Phase Mode: Typically uses a mobile phase like n-hexane mixed with an alcohol (e.g., ethanol (B145695) or isopropanol). This mode often provides high resolution but may result in longer analysis times. nih.govresearchgate.net

Polar Organic Mode: Utilizes polar solvents like acetonitrile or methanol (B129727). This mode can lead to shorter run times and sharper peaks. nih.govacs.org

The choice between cellulose- and amylose-based columns and the specific mobile phase composition depends on the analyte's structure, as these factors govern the solute-CSP interactions (e.g., hydrogen bonding, dipole-dipole) that lead to enantiomeric discrimination. acs.org Supercritical Fluid Chromatography (SFC) with a chiral stationary phase has also emerged as a faster and more environmentally friendly alternative to normal-phase HPLC for separating enantiomers of pyrazole intermediates. chromatographyonline.com

Mass Spectrometry-Based Quantitative Analysis Methods

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet, provides unparalleled sensitivity and selectivity for the quantitative analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation for Research Samples

LC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices. A method for analyzing this compound in research samples, such as plasma or tissue homogenates, would typically be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. rasayanjournal.co.in This approach offers high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov

The chromatographic separation is often achieved using a rapid gradient on a C8 or C18 column. pharmanueva.com Electrospray ionization (ESI) in positive mode is generally effective for pyrazole-containing compounds. Method validation is conducted according to regulatory guidelines to establish its reliability. pharmanueva.comnih.gov

Table 2: Typical LC-MS/MS Validation Parameters for Quantification in a Research Matrix

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | ≥ 0.99 | 0.9992 |

| Range | e.g., 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% (90 - 110% at LOQ) | 96.3% - 104.3% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | < 9.5% |

| Specificity | No significant interference at the retention time of the analyte | Pass |

| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement | Within acceptable limits |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful tool for both the identification and quantification of this compound. For qualitative analysis, the mass spectrum generated by electron ionization (EI) provides a characteristic fragmentation pattern, or "fingerprint," that can be used for structural confirmation. researchgate.net The fragmentation of pyrazole rings typically involves processes like the loss of HCN or N₂, and the specific pattern is influenced by the substituents on the ring. researchgate.net

For quantitative analysis, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which significantly increases sensitivity and selectivity compared to scanning the full mass range. This approach is highly effective for quantifying the compound and its related volatile impurities at low levels. mdpi.com

Sample Preparation Strategies for Complex Biological or Environmental Research Matrices

The isolation and preconcentration of "this compound" from intricate sample matrices such as blood, plasma, urine, water, and soil is a critical first step to ensure accurate quantification and minimize instrumental interference. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the matrix.

For biological fluids like plasma and urine, which are rich in proteins and salts, effective sample cleanup is paramount. Supported Liquid Extraction (SLE) presents a high-throughput alternative to traditional liquid-liquid extraction (LLE), offering a streamlined workflow that is easily automated. In a hypothetical SLE method for "this compound" in human urine, the sample would first be pre-treated, potentially involving enzymatic hydrolysis with β-glucuronidase to cleave any conjugated metabolites. The sample is then loaded onto a sorbent bed, such as diatomaceous earth, which acts as a stationary aqueous phase. A water-immiscible organic solvent is then used to elute the analyte, leaving behind interfering matrix components.

Another powerful technique, particularly for environmental water samples, is Solid-Phase Extraction (SPE). This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For a compound like "this compound," a variety of sorbents could be explored. Reversed-phase sorbents, such as C18 or polymeric materials, would be suitable for extracting this moderately polar compound from aqueous matrices. More advanced materials like multi-walled carbon nanotubes (MWCNTs) or magnetic metal-organic frameworks (MOFs) have shown excellent efficiency for the extraction of other pyrazole pesticides from environmental water, suggesting their potential applicability. nih.govresearchgate.netnih.gov The key parameters for optimization would include the choice of sorbent, sample pH, elution solvent, and sample loading flow rate to achieve high recovery and enrichment factors. nih.govresearchgate.net

For solid matrices like soil or sediment, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers an efficient extraction method. This technique utilizes elevated temperatures and pressures to increase the extraction efficiency of organic solvents. A potential PLE method for "this compound" from soil could involve using a solvent mixture such as dichloromethane/methanol, which has been effective for the extraction of other nitrogen heterocycles. researchgate.netnih.gov

The following interactive data table summarizes hypothetical recovery data for different sample preparation methods for "this compound" from various matrices.

| Matrix | Preparation Method | Sorbent/Solvent System | Mean Recovery (%) | RSD (%) |

| Human Plasma | Protein Precipitation | Acetonitrile | 95.2 | 4.8 |

| Human Urine | Supported Liquid Extraction | Diatomaceous Earth / Ethyl Acetate | 92.5 | 6.1 |

| River Water | Solid-Phase Extraction | C18 | 88.7 | 7.5 |

| Soil | Pressurized Liquid Extraction | Dichloromethane/Methanol | 85.3 | 8.2 |

Development of Novel Detection and Sensing Methodologies for the Compound

Beyond conventional chromatographic techniques coupled with mass spectrometry, there is a growing interest in developing novel detection and sensing methodologies that offer advantages such as portability, real-time analysis, and high sensitivity. For "this compound," two promising avenues are fluorescent chemosensors and aptamer-based biosensors.

Fluorescent Chemosensors:

Fluorescent probes based on the pyrazole scaffold have been developed for the detection of various analytes, including metal ions and small molecules. nih.govnih.govrsc.org A fluorescent chemosensor for "this compound" could be designed based on a "turn-on" or "turn-off" fluorescence mechanism. For instance, a pyrazole-containing fluorophore could be synthesized that exhibits a change in its fluorescence intensity or a spectral shift upon selective binding to the target compound. This interaction could be based on hydrogen bonding, π-π stacking, or other non-covalent interactions. The development of such a sensor would involve the rational design and synthesis of a library of pyrazole-based fluorescent dyes and screening them for their response to "this compound." Recent advancements in this area have demonstrated the potential for creating highly sensitive and selective probes for bioimaging applications. nih.gov

Aptamer-Based Biosensors:

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. frontiersin.org They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). An aptamer that specifically recognizes "this compound" could be developed and integrated into various biosensor platforms.

Optical Aptasensors: These sensors can be designed to produce a colorimetric or fluorescent signal upon target binding. For example, an aptamer could be labeled with a fluorophore and a quencher. In the absence of the target, the aptamer is in a conformation that brings the fluorophore and quencher in close proximity, resulting in low fluorescence. Upon binding to "this compound," the aptamer undergoes a conformational change, separating the fluorophore and quencher and leading to an increase in fluorescence. frontiersin.org

Electrochemical Aptasensors: In this format, the aptamer is immobilized on an electrode surface. The binding of the target molecule can induce a change in the electrochemical signal, which can be measured using techniques such as cyclic voltammetry or electrochemical impedance spectroscopy. researchgate.net

The development of aptasensors for small molecules like "this compound" offers the potential for creating portable and cost-effective analytical devices for on-site and real-time monitoring. nih.govresearchgate.netnih.gov

The following interactive data table presents hypothetical performance characteristics of novel sensing methodologies for "this compound."

| Sensor Type | Recognition Element | Signal Transduction | Limit of Detection (LOD) | Dynamic Range |

| Fluorescent Chemosensor | Pyrazole-based Fluorophore | Fluorescence Quenching | 50 nM | 100 nM - 10 µM |

| Optical Aptasensor | DNA Aptamer | Fluorescence Resonance Energy Transfer (FRET) | 10 nM | 20 nM - 1 µM |

| Electrochemical Aptasensor | DNA Aptamer | Impedance Change | 5 nM | 10 nM - 500 nM |

Future Directions and Emerging Research Avenues for 4 1 Ethyl 1h Pyrazol 5 Yl Butan 2 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds like 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol. astrazeneca.commdpi.com These computational tools can analyze vast datasets to identify patterns and predict the properties of molecules, significantly accelerating the research and development process. astrazeneca.com

Key Research Thrusts:

Predictive Modeling of Bioactivity: AI algorithms can be trained on existing data for pyrazole (B372694) derivatives to predict the potential biological activities of this compound and its analogues. nih.gov This can help in identifying promising candidates for further experimental investigation.

De Novo Drug Design: Machine learning models, particularly deep learning approaches, can be employed to design novel derivatives of this compound with optimized properties. mdpi.com These models can generate molecules with desired characteristics, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles.

Toxicity Prediction: A significant hurdle in drug development is the potential for toxicity. AI models can be utilized to predict the potential toxicity of this compound and its derivatives, allowing for the early identification of potentially harmful compounds. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Bioactivity | Using algorithms to forecast biological effects based on chemical structure. | Rapidly screen for potential therapeutic applications. |

| De Novo Design | Generating novel molecular structures with desired properties. | Create more potent and selective derivatives. |

| Toxicity Prediction | Identifying potential adverse effects through computational models. | Reduce late-stage failures in drug development. |

Exploration of Novel Chemical Space Through Combinatorial Synthesis and High-Throughput Screening Methodologies

To fully explore the potential of the this compound scaffold, the synthesis and screening of a large number of related compounds is necessary. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for achieving this. chemmethod.comresearchgate.net

Future Research Focus:

Development of Combinatorial Libraries: The development of diverse chemical libraries based on the this compound core will be crucial. This involves systematically modifying different parts of the molecule to generate a wide array of derivatives. nih.gov

High-Throughput Screening Assays: The implementation of HTS assays will enable the rapid screening of these libraries for various biological activities. mdpi.com This will allow for the efficient identification of "hit" compounds that can be further optimized. For example, a recent study utilized high-throughput virtual screening (HTVS) to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.comresearchgate.net

Miniaturization and Automation: The use of miniaturized and automated synthesis and screening platforms will further enhance the efficiency of exploring the chemical space around this compound.

Advanced Materials Science Applications Based on the Pyrazole-Butanol Scaffold